molecular formula C16H17F6NO4S B13374717 Ethyl 1-{[2,5-bis(trifluoromethyl)phenyl]sulfonyl}-4-piperidinecarboxylate

Ethyl 1-{[2,5-bis(trifluoromethyl)phenyl]sulfonyl}-4-piperidinecarboxylate

Cat. No.: B13374717
M. Wt: 433.4 g/mol
InChI Key: RINXYOMHTJVOCR-UHFFFAOYSA-N
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Description

Ethyl 1-{[2,5-bis(trifluoromethyl)phenyl]sulfonyl}-4-piperidinecarboxylate is a complex organic compound characterized by the presence of trifluoromethyl groups, a sulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{[2,5-bis(trifluoromethyl)phenyl]sulfonyl}-4-piperidinecarboxylate typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

    Nitration: The acylated benzene undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction: The nitro group is then reduced to an amine using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Sulfonylation: The amine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Piperidine Ring Formation: The final step involves the formation of the piperidine ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[2,5-bis(trifluoromethyl)phenyl]sulfonyl}-4-piperidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

Ethyl 1-{[2,5-bis(trifluoromethyl)phenyl]sulfonyl}-4-piperidinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of Ethyl 1-{[2,5-bis(trifluoromethyl)phenyl]sulfonyl}-4-piperidinecarboxylate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylated Aromatics: Compounds like trifluoromethylbenzene share the trifluoromethyl group but lack the sulfonyl and piperidine functionalities.

    Sulfonyl Piperidines: Compounds such as sulfonyl piperidine derivatives have similar sulfonyl and piperidine groups but may differ in other substituents.

Uniqueness

Ethyl 1-{[2,5-bis(trifluoromethyl)phenyl]sulfonyl}-4-piperidinecarboxylate is unique due to the combination of trifluoromethyl groups, a sulfonyl group, and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H17F6NO4S

Molecular Weight

433.4 g/mol

IUPAC Name

ethyl 1-[2,5-bis(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C16H17F6NO4S/c1-2-27-14(24)10-5-7-23(8-6-10)28(25,26)13-9-11(15(17,18)19)3-4-12(13)16(20,21)22/h3-4,9-10H,2,5-8H2,1H3

InChI Key

RINXYOMHTJVOCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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